REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[N:8][CH:9]=2)[NH:4][CH:3]=1.CN(C1C=CC=CN=1)C.[O:20](C(OC(C)(C)C)=O)[C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=O>C1COCC1>[C:21]([N:4]1[C:5]2[C:10](=[CH:9][N:8]=[CH:7][CH:6]=2)[C:2]([Br:1])=[CH:3]1)([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:20]
|
Name
|
|
Quantity
|
3.5601 g
|
Type
|
reactant
|
Smiles
|
BrC1=CNC2=CC=NC=C12
|
Name
|
|
Quantity
|
0.4651 g
|
Type
|
reactant
|
Smiles
|
CN(C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.7769 g
|
Type
|
reactant
|
Smiles
|
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CNC2=CC=NC=C12
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
cooling ice bath
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
stirring at room temperature)
|
Type
|
CONCENTRATION
|
Details
|
The resulting yellow solution was concentrated on rotavap
|
Type
|
WASH
|
Details
|
washed with 100 mL of saturated sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×80 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated on rotavap
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)N1C=C(C2=CN=CC=C12)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.57 g | |
YIELD: CALCULATEDPERCENTYIELD | 122.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |